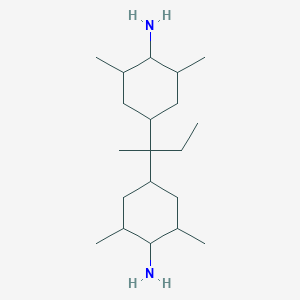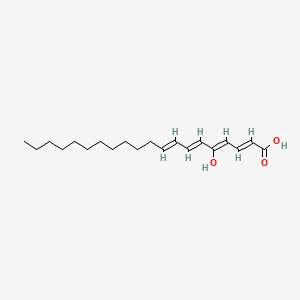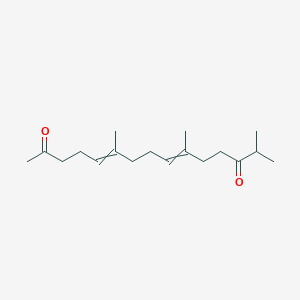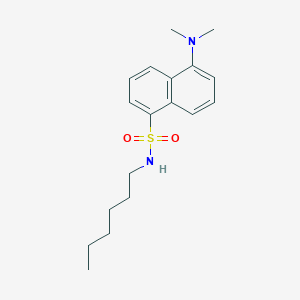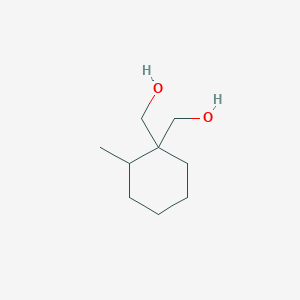
1,1-Cyclohexanedimethanol, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Cyclohexanedimethanol, 2-methyl- is an organic compound with the molecular formula C8H16O2. It is a colorless, low-melting solid used in various industrial applications, particularly in the production of polyester resins. This compound is a di-substituted derivative of cyclohexane and is classified as a diol, meaning it has two hydroxyl (OH) functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Cyclohexanedimethanol, 2-methyl- can be synthesized through the catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps:
- Conversion of DMT to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD): [ \text{C}_6\text{H}_4(\text{CO}_2\text{CH}_3)_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{10}(\text{CO}_2\text{CH}_3)_2 ]
- Further hydrogenation of DMCD to 1,1-Cyclohexanedimethanol, 2-methyl-: [ \text{C}6\text{H}{10}(\text{CO}_2\text{CH}_3)_2 + 4\text{H}_2 \rightarrow \text{C}6\text{H}{10}(\text{CH}_2\text{OH})_2 + 2\text{CH}_3\text{OH} ] A copper chromite catalyst is typically used in this process .
Industrial Production Methods
The industrial production of 1,1-Cyclohexanedimethanol, 2-methyl- involves the same catalytic hydrogenation process. The cis/trans ratio of the compound is affected by the catalyst used, and byproducts such as 4-methylcyclohexanemethanol and the monoester methyl 4-methyl-4-cyclohexanecarboxylate are also formed .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Cyclohexanedimethanol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides or esters.
Aplicaciones Científicas De Investigación
1,1-Cyclohexanedimethanol, 2-methyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyesters and other polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of plasticizers, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-Cyclohexanedimethanol, 2-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In polymerization reactions, the hydroxyl groups participate in condensation reactions, forming ester linkages with carboxylic acids or their derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexanedimethanol: Another diol with similar applications in polyester production.
1,2-Cyclohexanediol: A diol with hydroxyl groups on adjacent carbon atoms, used in different chemical syntheses.
Cyclohexanol: A monohydric alcohol used as a precursor in the production of nylon and other polymers.
Uniqueness
1,1-Cyclohexanedimethanol, 2-methyl- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form strong hydrogen bonds and participate in various chemical reactions makes it a valuable compound in multiple industrial and research applications.
Propiedades
Número CAS |
66810-07-9 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
[1-(hydroxymethyl)-2-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-8-4-2-3-5-9(8,6-10)7-11/h8,10-11H,2-7H2,1H3 |
Clave InChI |
YUNWVKPGEQYTIF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


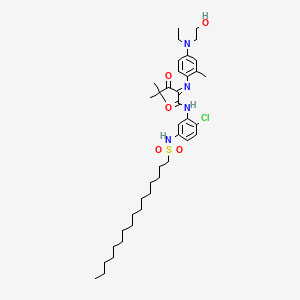

![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
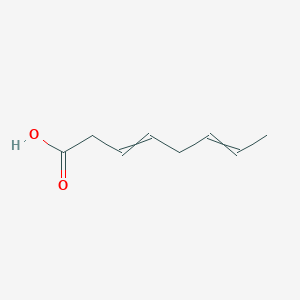
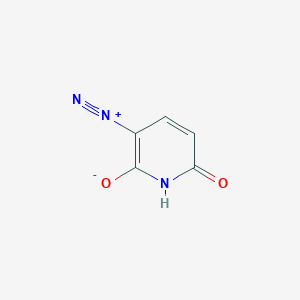
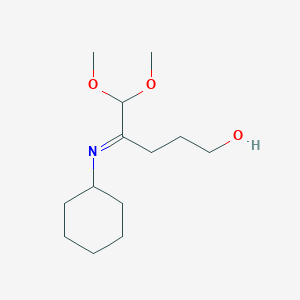
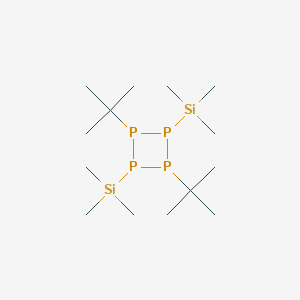
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)

